4,5-dimethyl 1-[2-(2H-1,3-benzodioxol-5-yl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate
Overview
Description
4,5-dimethyl 1-[2-(2H-1,3-benzodioxol-5-yl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate is a useful research compound. Its molecular formula is C15H13N3O7 and its molecular weight is 347.28 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Derivative Studies
The scientific research around 4,5-dimethyl 1-[2-(2H-1,3-benzodioxol-5-yl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate primarily focuses on its synthesis, derivative formation, and evaluation for various pharmacological effects. This compound and its derivatives have been explored for their potential in inhibiting certain receptors or enzymes, contributing to the development of novel therapeutic agents.
Pharmacological Effects and Potential Therapeutic Applications
Several studies have demonstrated the pharmacological effects of derivatives of this compound, particularly in the context of receptor antagonism and enzyme inhibition. For instance, derivatives have been evaluated for their serotonin-3 (5-HT3) receptor antagonistic activity, which is crucial for developing treatments for conditions like nausea and vomiting associated with chemotherapy or surgery. Additionally, the synthesis and evaluation of new derivatives have shown potential anticonvulsant activities, making them candidates for further investigation as antiepileptic agents.
Mechanisms of Action and Metabolic Pathways
Research into the mechanisms of action and metabolic pathways of these compounds provides insights into their biotransformation and interaction with biological systems. This information is vital for understanding their pharmacokinetics, optimizing their therapeutic profiles, and minimizing potential adverse effects.
For detailed studies and further reading on these topics, the following references are available:
- Studies on the synthesis and pharmacological effects of 5-HT3 receptor antagonists provide insights into the development of compounds with potential therapeutic applications in conditions like chemotherapy-induced nausea and vomiting (Harada et al., 1995).
- Research on 2-(4,5-dihydro-1H-imidazol-2-yl)-3,4-dihydro-2H-1,4-benzoxazine derivatives highlights the synthesis and evaluation of new compounds with cardiovascular effects, exploring their potential as antihypertensive agents (Touzeau et al., 2003).
- Investigations into the anticonvulsant activities of 4-(2-(alkylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-ones offer promising insights into the development of new antiepileptic drugs (Song et al., 2018).
Properties
IUPAC Name |
dimethyl 1-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]triazole-4,5-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O7/c1-22-14(20)12-13(15(21)23-2)18(17-16-12)6-9(19)8-3-4-10-11(5-8)25-7-24-10/h3-5H,6-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTWZJIYWJRUFRD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N(N=N1)CC(=O)C2=CC3=C(C=C2)OCO3)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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